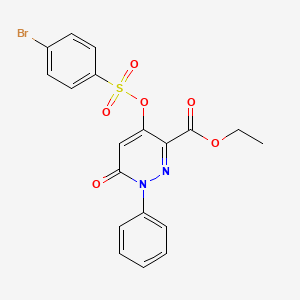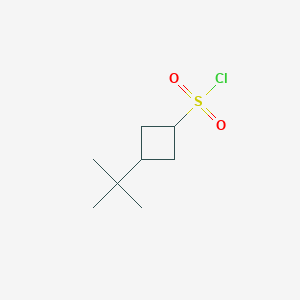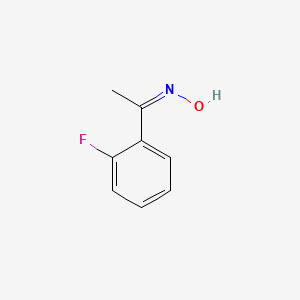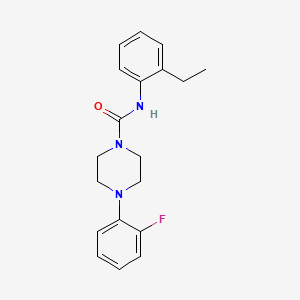
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It is a new psychoactive substance (NPS) that has gained popularity in recent years due to its high potency and availability. In
Scientific Research Applications
Catalytic Activity in Organic Synthesis
Nickel ferrite nanoparticles have been used as catalysts in the synthesis of derivatives related to 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, showing potential in organic synthesis. These compounds were evaluated for their antioxidant and antimicrobial activities, indicating a broad range of applications in chemical and biological research (Rao et al., 2019).
Development of Pharmaceutical Compounds
Indole derivatives, including those structurally similar to 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, have been investigated for their potential in disrupting HIV-1 interactions. These studies indicate the relevance of indole derivatives in developing novel pharmaceuticals (Wang et al., 2003).
Fluoroacetylation of Indoles
A study on the fluoroacetylation of indoles, closely related to the compound , has demonstrated a method to synthesize fluoromethyl indol-3-yl ketones. This process is significant for the creation of novel compounds with potential applications in medicinal chemistry (Yao et al., 2016).
Synthesis and Photophysical Studies
New fluorescent indole derivatives, synthesized from β-brominated dehydroamino acids and arylboronic acids, have been investigated for their photophysical properties. These compounds, related to 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, could be potential candidates for fluorescent probes (Pereira et al., 2010).
Antimicrobial and Antiinflammatory Activities
Heterocycles derived from indole carbohydrazides, which include compounds similar to 4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, have been synthesized and studied for their antimicrobial and antiinflammatory activities. This indicates the potential of such compounds in developing new therapeutic agents (Narayana et al., 2009).
properties
IUPAC Name |
4-fluoro-3-(oxolan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-10-2-1-3-11-12(10)9(6-14-11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXDDLGCIRWTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride](/img/structure/B2639774.png)
![3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2639776.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)





![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)


![6-Amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2639797.png)